(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring substituted with a dimethoxyphenyl group and a dimethylpyridine carbonyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the dimethoxyphenyl group, and the attachment of the dimethylpyridine carbonyl group. One possible synthetic route is as follows:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a dimethoxyphenyl halide and a suitable nucleophile.
Attachment of the Dimethylpyridine Carbonyl Group: The dimethylpyridine carbonyl group can be attached through an acylation reaction using a dimethylpyridine carboxylic acid derivative and a suitable activating agent such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: It can be studied for its potential pharmacological effects, including its interactions with receptors and enzymes.
Materials Science: The compound’s unique structure can be explored for the development of new materials with specific properties, such as conductivity or optical activity.
Biological Research: It can be used as a tool compound to study biological processes and pathways in cell culture or animal models.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Lacks the dimethylpyridine carbonyl group, which may result in different chemical and biological properties.
(3S,4R)-4-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid: Lacks the dimethoxyphenyl group, which may affect its interactions with molecular targets.
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(pyridine-3-carbonyl)pyrrolidine-3-carboxylic acid: Lacks the dimethyl groups on the pyridine ring, which may influence its chemical reactivity and biological activity.
Uniqueness
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the dimethoxyphenyl group and the dimethylpyridine carbonyl group, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-12-8-14(9-22-13(12)2)20(24)23-10-16(17(11-23)21(25)26)15-6-5-7-18(27-3)19(15)28-4/h5-9,16-17H,10-11H2,1-4H3,(H,25,26)/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHJGKRHMQREMI-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)N2CC(C(C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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